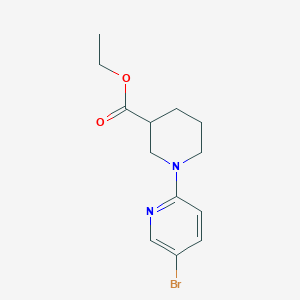

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate

CAS No.: 1457786-52-5

Cat. No.: VC4847582

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1457786-52-5 |

|---|---|

| Molecular Formula | C13H17BrN2O2 |

| Molecular Weight | 313.195 |

| IUPAC Name | ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3 |

| Standard InChI Key | KDYNRDBLDBILSS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a brominated pyridine derivative fused with a piperidine ring and an ethyl ester group. Its molecular formula is , with a molecular weight of 313.19 g/mol . The compound features a pyridine ring substituted with bromine at the 5-position, connected via a nitrogen atom to a piperidine ring esterified at the 3-position.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the ester group at the equatorial position to minimize steric hindrance. X-ray crystallography of analogous compounds, such as ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, reveals non-coplanar arrangements between aromatic and heterocyclic rings (dihedral angles: 3.6°–6.8°) . Such structural distortions influence reactivity and binding interactions in downstream applications.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1457786-52-5 | |

| IUPAC Name | Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate | |

| Molecular Weight | 313.19 g/mol | |

| Synonyms | CID 61235030; AKSci-1948DQ |

Synthesis and Manufacturing

The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Substitution Route

A common method reacts 5-bromo-2-chloropyridine with piperidine-3-carboxylate derivatives under basic conditions (e.g., KCO) in polar aprotic solvents like DMF. The reaction proceeds via an mechanism, with yields optimized to 70–85% at 80–100°C.

Suzuki-Miyaura Coupling

Alternative routes employ Suzuki coupling between boronic esters and brominated precursors. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 5-bromopyridine derivatives in the presence of Pd catalysts . This method offers superior regioselectivity for complex analogs.

Physicochemical Properties

While experimental data on solubility and melting points remain limited, computational predictions (PubChem) suggest:

-

LogP: 2.1 ± 0.3 (moderate lipophilicity)

-

Water Solubility: <1 mg/mL (25°C)

-

Stability: Hydrolytically stable under neutral conditions but prone to ester hydrolysis in acidic/basic media .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Although direct -NMR data for this compound is unavailable, related esters like ethyl 2-(5-bromopyridin-2-yl)acetate show characteristic signals:

Infrared (IR) Spectroscopy

Key absorptions include:

| Hazard | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | 2 | Wear nitrile gloves; wash post-exposure |

| Eye Irritation | 2A | Use safety goggles |

| Respiratory Toxicity | 3 | Use fume hoods |

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The bromopyridine moiety facilitates halogen bonding with kinase ATP pockets. For example, coupling this compound to aminopyrazoles yields potent VEGFR-2 inhibitors (IC: <10 nM).

CNS Drug Candidates

Ester hydrolysis in vivo generates carboxylic acids that cross the blood-brain barrier. Piperidine derivatives of this compound are being evaluated as σ-1 receptor modulators for neuropathic pain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume